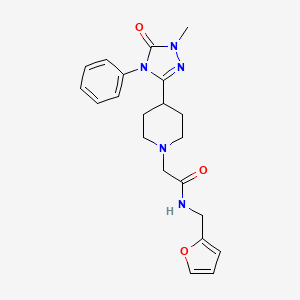

N-(furan-2-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

Description

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-24-21(28)26(17-6-3-2-4-7-17)20(23-24)16-9-11-25(12-10-16)15-19(27)22-14-18-8-5-13-29-18/h2-8,13,16H,9-12,14-15H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWCTGFFUXHHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NCC3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(furan-2-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and research findings, drawing from various studies to provide a comprehensive overview.

Compound Overview

Chemical Structure:

The compound features a furan moiety linked to a piperidine ring, which is further substituted with a triazole derivative. This structural diversity is key to its biological activity.

Molecular Properties:

- Molecular Weight: 337.33 g/mol

- LogP: 1.7 (indicating moderate lipophilicity)

- Hydrogen Bond Donors: 1

- Hydrogen Bond Acceptors: 5

These properties suggest potential for good bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies: The National Cancer Institute (NCI) has reported that derivatives of triazole compounds show potent anticancer activity against various cancer cell lines. Compounds tested at concentrations as low as demonstrated significant cytotoxic effects on specific tumor types .

- Mechanism of Action: The anticancer activity is believed to arise from the ability of the triazole moiety to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Research has shown that similar triazole derivatives possess broad-spectrum antibacterial and antifungal activities:

- Antibacterial Studies: Triazole-containing compounds have been noted for their effectiveness against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .

- Antifungal Properties: Compounds with furan and triazole linkages have demonstrated efficacy against various fungal strains, indicating potential use in treating fungal infections .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may exhibit neuroprotective effects:

- Neuroprotection Mechanisms: The neuroprotective effects are hypothesized to result from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives highlighted that one compound exhibited over 80% inhibition of cell proliferation in human lung carcinoma cells at . This underscores the potential of this compound in oncology.

Case Study 2: Antimicrobial Activity

In another investigation, a related compound was tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively. These results indicate promising antimicrobial properties that warrant further exploration.

Applications De Recherche Scientifique

Molecular Structure and Formula

- IUPAC Name: N-(furan-2-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

- Molecular Formula: C21H25N5O3

- Molecular Weight: 395.463 g/mol

Structural Features

The compound features a furan moiety linked to a piperidine ring, which is further substituted with a triazole derivative. This unique structural arrangement contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.

Case Study: Anticancer Efficacy

A study on triazole derivatives highlighted that one compound exhibited over 80% inhibition of cell proliferation in human lung carcinoma cells at , underscoring the potential of this compound in oncology.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties.

Antibacterial Studies

Triazole-containing compounds have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.

Case Study: Antimicrobial Activity

In an investigation of related compounds against Staphylococcus aureus and Candida albicans, minimum inhibitory concentrations (MICs) were found to be 15 µg/mL and 20 µg/mL respectively, indicating promising antimicrobial properties.

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may exhibit neuroprotective effects.

Mechanism of Neuroprotection

The neuroprotective effects are hypothesized to result from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Mechanism/Effect | References |

|---|---|---|

| Anticancer | Interference with DNA synthesis; apoptosis induction | |

| Antimicrobial | Disruption of bacterial cell wall synthesis | |

| Neuroprotective | Modulation of neurotransmitter systems; oxidative stress reduction |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Key Findings :

- Triazole Substituents: The phenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to cyclopropyl (smaller, non-aromatic) or trifluoromethyl (electron-withdrawing, metabolic stability) groups .

- Piperidine Modifications : The 1-methyl-5-oxo substitution in the target and compounds may favor hydrogen bonding with biological targets, whereas the trifluoromethyl group in could alter electron distribution and receptor affinity .

- Acetamide Groups : The furan-2-ylmethyl group in the target compound may improve solubility over benzyl () due to furan’s oxygen atom, which can participate in hydrogen bonding .

Functional Analogues with Anti-Exudative Activity

Table 2: Anti-Exudative Activity of Related Acetamides

Key Findings :

- Substituents at the triazole 4-position (e.g., halogens, methoxy) significantly enhance anti-exudative activity, suggesting the phenyl group in the target compound may offer similar or improved efficacy .

- The furan-2-ylmethyl group in the target compound aligns with optimized derivatives in , where furan-containing acetamides demonstrated superior activity to non-aromatic analogues .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions, including:

- Alkylation : Reacting 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with chloroacetamide derivatives in the presence of KOH (ethanol/water solvent, reflux conditions) .

- Cyclization : Use of phosphorus pentasulfide for thiazole ring formation or acyl chlorides for acetamide functionalization .

- Purification : Recrystallization from ethanol or chromatographic techniques (e.g., column chromatography) to isolate the final product .

Q. Which spectroscopic techniques are effective for structural characterization?

- NMR Spectroscopy : 1H/13C NMR confirms connectivity of the furan, triazole, and acetamide moieties .

- Mass Spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths/angles and confirming stereochemistry .

Q. What biological activities are reported for this compound?

- Anti-exudative activity : Demonstrated in rat models (e.g., formalin-induced edema) via inhibition of inflammatory mediators .

- Anti-inflammatory potential : Linked to structural analogs with triazole and furan substituents .

Advanced Research Questions

Q. How can reaction yields for the alkylation step be optimized?

- Design of Experiments (DoE) : Systematically vary temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (KOH concentration) to identify optimal conditions .

- Real-time monitoring : Use HPLC to track intermediate formation and adjust reaction parameters dynamically .

Q. How to resolve contradictions between in vitro and in vivo activity data?

- Pharmacokinetic profiling : Assess bioavailability via plasma protein binding assays and metabolite identification (LC-MS/MS) .

- Dose-response studies : Compare efficacy across multiple in vivo models (e.g., acute vs. chronic inflammation) to validate mechanisms .

Q. What computational strategies predict target interactions?

- Molecular docking : AutoDock/Vina models binding to cyclooxygenase (COX) or cytokine receptors, guided by crystallographic data from SHELXL-refined structures .

- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to resolve structural ambiguities in analogs with similar substituents?

- Advanced NMR : 2D techniques (HSQC, NOESY) differentiate regioisomers by correlating proton environments .

- Crystallographic comparison : Overlay SHELXL-refined structures of analogs to identify substituent-induced conformational changes .

Q. How to design SAR studies for triazole and furan substituents?

- Analog synthesis : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the triazole 4-position and furan 5-position .

- Activity correlation : Use multivariate analysis to link substituent properties (Hammett constants) to anti-exudative efficacy .

Q. What analytical strategies ensure purity of the heterocyclic product?

Q. How to adapt batch synthesis to continuous flow systems?

- Microreactor setup : Optimize residence time and mixing efficiency for exothermic steps (e.g., alkylation) to minimize side products .

- In-line analytics : Integrate FTIR or UV-Vis for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.